5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene
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Overview
Description
5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene is an organic compound with the molecular formula C25H16BrCl. It is a derivative of fluorene, characterized by the presence of bromine and chlorine atoms at the 5 and 2 positions, respectively, and two phenyl groups at the 9 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene typically involves halogenation reactions. One common method is the bromination of 2-chloro-9,9-diphenyl-9H-fluorene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: The compound is employed in the synthesis of advanced materials with specific optical and electronic characteristics.
Chemical Research: It serves as a building block in the synthesis of more complex organic molecules for various research purposes
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the phenyl groups contribute to π-π interactions. These interactions can influence the compound’s behavior in electronic devices and its reactivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-9,9-dimethyl-9H-fluorene
- 2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene
- 5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two phenyl groups at the 9 position. This structural arrangement imparts distinct electronic and steric properties, making it valuable for applications in organic electronics and materials science .
Properties
IUPAC Name |
5-bromo-2-chloro-9,9-diphenylfluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16BrCl/c26-23-13-7-12-21-24(23)20-15-14-19(27)16-22(20)25(21,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOVYQYSVPFVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C4=C2C=C(C=C4)Cl)C(=CC=C3)Br)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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